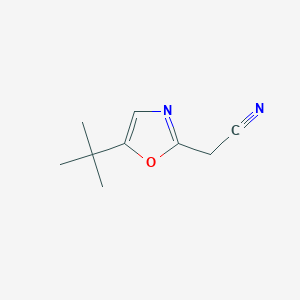

2-(5-(tert-Butyl)oxazol-2-yl)acetonitrile

Description

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

2-(5-tert-butyl-1,3-oxazol-2-yl)acetonitrile |

InChI |

InChI=1S/C9H12N2O/c1-9(2,3)7-6-11-8(12-7)4-5-10/h6H,4H2,1-3H3 |

InChI Key |

FZCCKCMERXVOKG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CN=C(O1)CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Pathway

This method adapts protocols from ferroptosis inhibitor syntheses. The process involves:

-

Acyl chloride formation : A tert-butyl-substituted carboxylic acid (e.g., 4-tert-butylpentanoic acid) is treated with thionyl chloride (SOCl₂) to generate the corresponding acyl chloride.

-

Alkynyl amide formation : The acyl chloride reacts with aminoacetonitrile (H₂N-CH₂-CN) in the presence of triethylamine (TEA) to form an alkynyl amide intermediate.

-

Cyclization : Ferric chloride (FeCl₃) in 1,2-dichloroethane at 80°C promotes oxazole ring formation via intramolecular cyclization.

Example Reaction :

where .

Optimization Insights

-

Catalyst loading : FeCl₃ (1.0 equiv) ensures complete cyclization within 12–16 hours.

-

Solvent choice : 1,2-Dichloroethane enhances reaction homogeneity and minimizes side reactions.

-

Yield : Reported yields for analogous oxazoles range from 65–85% after column chromatography.

Hantzsch Oxazole Synthesis with Cyanomethyl Functionalization

Reaction Mechanism

The classical Hantzsch method is modified to incorporate the cyanomethyl group:

-

α-Halo ketone preparation : 2-Bromo-4-tert-butyl-3-ketopentane is synthesized via bromination of a tert-butyl ketone.

-

Amide coupling : The α-halo ketone reacts with cyanomethylamine (H₂N-CH₂-CN) in ethanol under reflux.

-

Cyclodehydration : Heating in acidic conditions (e.g., H₂SO₄) facilitates oxazole ring closure.

Critical Parameters :

Challenges and Solutions

-

Nitrile stability : Aminoacetonitrile is moisture-sensitive; reactions require anhydrous conditions.

-

Byproduct formation : Neutralization with NaHCO₃ during workup minimizes acid-related degradation.

Post-Cyclization Functionalization via Halogen-Cyanide Exchange

Two-Step Approach

-

Bromination : 2-Methyl-5-tert-butyloxazole undergoes radical bromination using N-bromosuccinimide (NBS) and AIBN initiator to yield 2-bromomethyl-5-tert-butyloxazole.

-

Cyanide substitution : The bromide intermediate reacts with sodium cyanide (NaCN) in DMSO at 60°C for 4 hours.

Reaction Scheme :

Efficiency Metrics

-

Bromination yield : 70–80% (monitored by GC-MS).

-

Cyanidation yield : 60–75%, with purity >90% after recrystallization.

Alternative Pathways: Mesylation-Cyclization and Enzymatic Methods

Mesylation-Cyclization Strategy

Adapted from PHOX ligand syntheses, this method involves:

-

Mesylation : A tert-butyl-containing β-hydroxy amide is treated with methanesulfonyl chloride (MsCl) to form a mesylate.

-

Intramolecular cyclization : The mesylate undergoes base-mediated cyclization (e.g., K₂CO₃) to form the oxazole core.

Advantages :

-

Avoids harsh FeCl₃ conditions.

-

Compatible with acid-sensitive substrates.

Biocatalytic Approaches

Emerging studies suggest Pseudomonas fluorescens lipase can catalyze oxazole formation from nitrile precursors, though yields remain modest (40–50%).

Comparative Analysis of Methods

Industrial-Scale Considerations

-

Cost-effectiveness : FeCl₃-mediated cyclization offers the best balance of yield and cost.

-

Waste management : Halogen-cyanide exchange generates bromide waste, requiring specialized disposal.

-

Process safety : Aminoacetonitrile handling mandates strict inert atmosphere protocols due to its hygroscopicity .

Chemical Reactions Analysis

2-(5-(tert-Butyl)oxazol-2-yl)acetonitrile undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxazole compounds.

Common reagents and conditions used in these reactions include polar and nonpolar solvents, catalysts such as palladium or platinum, and varying temperatures and pressures to optimize the reaction outcomes .

Scientific Research Applications

Organic Synthesis

2-(5-(tert-Butyl)oxazol-2-yl)acetonitrile serves as a versatile intermediate in organic synthesis. It can be utilized in:

- Cyanomethylation Reactions : The acetonitrile group can generate cyanomethyl radicals, which participate in further reactions to create nitrogen-containing heterocycles. This is particularly useful in synthesizing complex organic molecules.

- Electrophilic Substitutions : The electron-donating tert-butyl group can facilitate electrophilic substitutions on the oxazole ring, allowing for the introduction of various functional groups that can enhance the compound's properties or lead to new derivatives.

Medicinal Chemistry

The compound's unique structural features make it a candidate for drug discovery and development:

- Biological Target Interaction : Research indicates that 2-(5-(tert-Butyl)oxazol-2-yl)acetonitrile may interact with specific biological targets, such as receptors involved in inflammatory processes. For example, studies have suggested its potential efficacy as an anti-inflammatory agent through interaction with sphingosine-1-phosphate receptors.

- Therapeutic Applications : Its ability to modulate biological pathways positions it as a promising scaffold for developing therapeutics aimed at treating conditions like depression or neuroinflammation . The compound's pharmacological profile could be further explored through in vitro and in vivo studies to evaluate its efficacy and safety.

Material Science

Beyond medicinal applications, 2-(5-(tert-Butyl)oxazol-2-yl)acetonitrile may find utility in material science:

- Polymer Precursor : Due to its oxazole component, this compound can serve as a precursor for synthesizing polymers or other functional materials, potentially leading to advancements in materials with specific desired properties.

Case Study 1: Antiinflammatory Activity

In a study exploring compounds that target inflammatory pathways, 2-(5-(tert-Butyl)oxazol-2-yl)acetonitrile was assessed for its binding affinity with sphingosine-1-phosphate receptors. Results demonstrated that this compound could effectively reduce pro-inflammatory cytokine secretion, suggesting its potential role in treating inflammatory diseases.

Case Study 2: Synthesis of Complex Molecules

A series of reactions involving 2-(5-(tert-Butyl)oxazol-2-yl)acetonitrile led to the successful synthesis of several nitrogen-containing heterocycles. These compounds exhibited varying degrees of biological activity, indicating the versatility of this compound as a synthetic intermediate in drug development.

Mechanism of Action

The mechanism of action of 2-(5-(tert-Butyl)oxazol-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison requires analyzing structural analogs, such as:

- 2-(5-Methyloxazol-2-yl)acetonitrile (methyl vs. tert-butyl substituent).

- 2-(Oxazol-2-yl)acetonitrile (lacking alkyl substitution).

- 5-(tert-Butyl)oxazole-2-carboxylic acid (carboxylic acid vs. nitrile group).

Key Comparison Metrics:

| Property | 2-(5-(tert-Butyl)oxazol-2-yl)acetonitrile | 2-(5-Methyloxazol-2-yl)acetonitrile | 2-(Oxazol-2-yl)acetonitrile |

|---|---|---|---|

| Molecular Weight (g/mol) | N/A | N/A | N/A |

| Boiling Point (°C) | N/A | N/A | N/A |

| Solubility | N/A | N/A | N/A |

| Synthetic Utility | N/A | N/A | N/A |

Notes:

- The evidence lacks experimental or computational data (e.g., crystallography , tables ) for these compounds.

Research Findings and Limitations

- Data Gaps: No synthesis routes, spectroscopic data (e.g., NMR, IR), or biological activity studies are mentioned.

- Theoretical Insights : Computational studies (e.g., DFT calculations) could predict reactivity but are absent in the provided materials.

Recommendations for Further Study

Consult chemical databases (e.g., SciFinder, Reaxys) for physicochemical properties.

Explore patent literature for synthetic applications.

Use crystallography software (e.g., SHELXL ) to resolve the compound’s 3D structure.

Biological Activity

2-(5-(tert-Butyl)oxazol-2-yl)acetonitrile is a compound of interest in medicinal chemistry due to its unique structural features, including an oxazole ring and a nitrile functional group. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-(5-(tert-Butyl)oxazol-2-yl)acetonitrile includes:

- Oxazole Ring : A five-membered heterocyclic ring containing nitrogen and oxygen.

- tert-Butyl Group : A bulky substituent at the 5-position of the oxazole ring.

- Acetonitrile Group : Attached to the 2-position, contributing to its reactivity.

This structure enables various chemical reactions, including nucleophilic substitutions and radical processes, which are essential for its biological activity.

Synthesis

The synthesis of 2-(5-(tert-Butyl)oxazol-2-yl)acetonitrile typically involves several steps:

- Formation of the oxazole ring through cyclization reactions.

- Introduction of the tert-butyl group via electrophilic substitution.

- Attachment of the acetonitrile group through nucleophilic addition.

These methods can vary based on specific reagents and conditions used in laboratory settings.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures to 2-(5-(tert-Butyl)oxazol-2-yl)acetonitrile exhibit significant antimicrobial properties. For example, benzoxazole derivatives have shown activity against various bacterial strains, including multi-drug resistant Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| Benzoxazole Derivative A | 20–40 | S. aureus |

| Benzoxazole Derivative B | 40–70 | E. coli |

These findings suggest that 2-(5-(tert-Butyl)oxazol-2-yl)acetonitrile may possess similar antimicrobial properties, warranting further investigation.

Anti-inflammatory Potential

The oxazole moiety has been associated with anti-inflammatory effects. Interaction studies involving sphingosine-1-phosphate receptors indicate that compounds with oxazole rings may act as anti-inflammatory agents. This mechanism is crucial for understanding the potential therapeutic effects of 2-(5-(tert-Butyl)oxazol-2-yl)acetonitrile in treating inflammatory diseases.

Anticancer Activity

Compounds related to 2-(5-(tert-Butyl)oxazol-2-yl)acetonitrile have been studied for their anticancer properties. For instance, derivatives containing oxazole rings have demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells .

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| ME-180 | 0.34 | Dideoxythymidine triphosphate |

| A549 | 0.50 | Dideoxythymidine triphosphate |

These results highlight the potential of 2-(5-(tert-Butyl)oxazol-2-yl)acetonitrile as a candidate for further anticancer drug development.

Case Studies

Several studies have focused on related compounds' biological activities:

- Antimicrobial Activity Study : A series of benzoxazole derivatives were synthesized and evaluated against Gram-positive and Gram-negative bacteria, showing promising results comparable to standard antibiotics .

- Cytotoxicity Evaluation : Research on benzofuran derivatives indicated significant cytotoxicity against multiple cancer cell lines, suggesting that similar structures could be effective in anticancer therapies .

- Anti-inflammatory Mechanism : Studies revealed that certain oxazole derivatives could modulate inflammatory pathways by interacting with specific receptors, offering insights into their therapeutic applications.

Q & A

Q. What are the common synthetic routes for preparing 2-(5-(tert-Butyl)oxazol-2-yl)acetonitrile?

The compound is typically synthesized via multi-step procedures involving alkylation or condensation reactions. For example, tert-butyl-substituted oxazole intermediates can be functionalized with acetonitrile groups using bromoacetyl precursors under mild acidic or basic conditions. Key steps include hydrolysis of acetals (e.g., using aqueous AcOH at 60°C) and subsequent coupling with nitrile-containing reagents . Purification often involves column chromatography or recrystallization, as demonstrated in similar oxazole derivatives .

Q. Which spectroscopic methods are critical for characterizing this compound?

Essential techniques include:

- H/C NMR : To confirm substituent positions and electronic environments (e.g., tert-butyl protons at ~1.3 ppm, oxazole ring protons between 6.5–8.5 ppm) .

- Mass Spectrometry (EI or ESI) : To verify molecular weight and fragmentation patterns (e.g., M+1 peaks) .

- IR Spectroscopy : To identify functional groups like C≡N (~2250 cm) and oxazole C=N/C-O stretches .

Q. What purification strategies are effective for isolating this compound?

- Column Chromatography : Using silica gel with gradients of ethyl acetate/hexane .

- Recrystallization : From ethanol or dichloromethane/hexane mixtures to achieve >95% purity .

- HPLC : For analytical validation, especially when assessing minor impurities .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound under varying reaction conditions?

Optimization strategies include:

- Temperature Control : Elevated temperatures (e.g., 60°C) for hydrolysis steps improve reaction rates .

- Catalyst Screening : Palladium catalysts (e.g., Pd/C) enhance coupling efficiency in hydrogenation steps .

- Solvent Selection : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates .

- DOE (Design of Experiments) : Systematic variation of molar ratios, pH, and reaction times to identify optimal conditions .

Q. How can contradictions between crystallographic and spectroscopic data be resolved during structural determination?

- SHELX Refinement : Use high-resolution crystallographic data to resolve ambiguities in bond lengths/angles, leveraging programs like SHELXL for small-molecule refinement .

- Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations) to confirm assignments .

- Twinned Data Analysis : For macromolecular applications, SHELXPRO can interface with crystallographic data to resolve twinning issues .

Q. What strategies are recommended for assessing the compound’s stability under catalytic or biological conditions?

- Accelerated Stability Studies : Expose the compound to varied pH, temperature, and light conditions, monitoring degradation via HPLC or TLC .

- Reactivity Screening : Test incompatibility with strong oxidizers or nucleophiles to identify hazardous byproducts .

- Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (e.g., >200°C for tert-butyl derivatives) .

Q. How can researchers evaluate the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Molecular Docking : Use software like AutoDock to predict binding affinities with targets such as BACE-1, a protease implicated in Alzheimer’s disease .

- In Vitro Assays : Measure inhibition constants () using fluorogenic substrates or SPR (Surface Plasmon Resonance) .

- Metabolic Stability Tests : Assess cytochrome P450 interactions to predict pharmacokinetic behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.